Ácido 3,5-Diiodotiropropiónico
Descripción general
Descripción
El ácido 3,5-diiodotiropropiónico (DITPA) es un análogo de la hormona tiroidea que se ha estudiado por sus posibles aplicaciones terapéuticas. Es estructuralmente similar a las hormonas tiroideas pero exhibe propiedades farmacológicas distintas. El DITPA se ha investigado por su capacidad para modular la función cardíaca y mejorar las condiciones metabólicas sin los efectos secundarios significativos asociados con las terapias tradicionales con hormona tiroidea .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar las reacciones de yodación y el comportamiento de los análogos de la hormona tiroidea.
Biología: Investigado por sus efectos sobre el metabolismo celular y las interacciones del receptor de la hormona tiroidea.
Medicina: Explorado como agente terapéutico para afecciones como dislipidemia, obesidad y disfunción cardíaca.
Mecanismo De Acción
El ácido 3,5-diiodotiropropiónico ejerce sus efectos interactuando con los receptores de la hormona tiroidea, particularmente la isoforma beta. Se une a estos receptores con menor afinidad en comparación con las hormonas tiroideas tradicionales, pero aún puede modular la expresión génica y los procesos metabólicos. La capacidad del compuesto para aumentar la contractilidad cardíaca y mejorar la circulación periférica se atribuye a su acción sobre estos receptores y la subsiguiente activación de las vías de señalización descendentes .
Análisis Bioquímico
Biochemical Properties
DITPA is known to interact with thyroid hormone receptors TRα and TRβ . It has a relatively low affinity for nuclear thyroid hormone receptors (TRs) . DITPA can increase the expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes .
Cellular Effects
DITPA has been found to have inotropic but not chronotropic effects on heart muscle . This means it can increase the force of heart contractions without significantly affecting the heart rate . DITPA also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface .
Molecular Mechanism
The molecular mechanism of DITPA involves its binding to thyroid hormone receptors TRα and TRβ . This binding can lead to increased mRNA expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes . The proangiogenesis action of DITPA is initiated at the cell surface and is integrin mediated .
Temporal Effects in Laboratory Settings
In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate . In a phase II trial, DITPA was associated with an increased cardiac index that peaked at 8 weeks .
Dosage Effects in Animal Models
The effects of DITPA vary with different dosages in animal models
Metabolic Pathways
As a thyroid hormone analog, DITPA is likely involved in similar metabolic pathways as thyroid hormones, which play a crucial role in energy metabolism .
Subcellular Localization
As a thyroid hormone analog, it may be localized in a similar manner as thyroid hormones, which are known to bind to nuclear receptors .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3,5-diiodotiropropiónico generalmente implica la yodación del ácido tiropropiónicoEsto se puede lograr mediante reacciones de sustitución electrofílica utilizando yodo y un agente oxidante como el peróxido de hidrógeno o el yodato de sodio .
Métodos de producción industrial
La producción industrial del ácido 3,5-diiodotiropropiónico sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia del proceso de yodación .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3,5-diiodotiropropiónico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las correspondientes quinonas yodadas.
Reducción: Las reacciones de reducción pueden eliminar átomos de yodo, convirtiendo el compuesto de nuevo a su forma no yodada.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir otros grupos funcionales en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Principales productos formados
Oxidación: Quinonas yodadas.
Reducción: Ácido tiropropiónico no yodado.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
3,5,3'-Triyodotironina (T3): Una hormona tiroidea natural con mayor actividad metabólica.
Levotiroxina (T4): Otra hormona tiroidea natural utilizada en la terapia de reemplazo hormonal.
Tiromiméticos: Compuestos sintéticos diseñados para imitar los efectos de las hormonas tiroideas, como GC-1 y KB2115.
Singularidad del ácido 3,5-diiodotiropropiónico
El ácido 3,5-diiodotiropropiónico es único debido a su menor actividad metabólica y menor afinidad por los receptores de la hormona tiroidea en comparación con T3 y T4. Esto lo convierte en una alternativa potencialmente más segura para aplicaciones terapéuticas, ya que puede modular los procesos metabólicos sin causar efectos secundarios significativos. Además, su capacidad para mejorar la función cardíaca sin afectar la frecuencia cardíaca lo diferencia de otros análogos de la hormona tiroidea .
Actividad Biológica
3,5-Diiodothyropropionic acid (DITPA) is a thyroid hormone analog that has garnered attention for its unique biological activities, particularly in cardiac function and metabolic regulation. This article provides a comprehensive overview of the biological activity of DITPA, including its effects on cardiac performance, metabolic parameters, and potential therapeutic applications.
Overview of DITPA
DITPA is an analog of triiodothyronine (T3) that exhibits selective binding to thyroid hormone receptors (TRs), particularly in cardiac and hepatic tissues. Unlike T3, DITPA has a lower metabolic activity, which allows it to exert beneficial effects on the heart without inducing significant tachycardia. This characteristic makes DITPA a candidate for treating conditions like congestive heart failure (CHF) and hypercholesterolemia.
DITPA has been shown to induce alpha-myosin heavy chain (MHC) gene expression in heart cells, promoting positive inotropic effects while minimizing increases in heart rate. In vitro studies indicate that DITPA has an effective concentration (EC50) of approximately for inducing alpha-MHC mRNA in cardiac cell cultures .
In animal models, DITPA administration resulted in significant increases in left ventricular dP/dt (a measure of contractility) without the tachycardia commonly associated with other thyroid hormones. Specifically, doses ranging from 150 to 1500 micrograms per 100 grams of body weight produced increases in cardiac performance comparable to those achieved with L-thyroxine at much lower doses .
Clinical Studies
A phase II clinical trial evaluated the effects of DITPA in patients with New York Heart Association class II to IV CHF. The study reported an 18% increase in cardiac index and an 11% decrease in systemic vascular resistance among those treated with DITPA compared to placebo . However, the trial also noted poor tolerability, with fatigue and gastrointestinal symptoms being more prevalent in the DITPA group.
Table 1: Summary of Cardiac Effects of DITPA
Parameter | Change (%) | Significance Level |
---|---|---|
Cardiac Index | +18% | p < 0.05 |
Systemic Vascular Resistance | -11% | p < 0.05 |
Serum Cholesterol | -20% | p < 0.005 |
Body Weight | -11 lbs | Not specified |
Metabolic Effects
DITPA has also been investigated for its metabolic effects, particularly regarding lipid profiles and weight management. In clinical studies, DITPA treatment led to significant reductions in total serum cholesterol and low-density lipoprotein (LDL) cholesterol levels . Additionally, patients experienced weight loss averaging lbs over a 24-week period .
Mechanisms Underlying Metabolic Changes
The metabolic effects of DITPA are believed to stem from its thyromimetic properties, which include suppression of thyroid-stimulating hormone (TSH) levels without causing overt symptoms of hypothyroidism or thyrotoxicosis . This suppression indicates a potential for DITPA to modulate thyroid hormone signaling effectively.
Case Studies
Several pilot studies have highlighted the potential utility of DITPA in managing CHF and hypercholesterolemia:
- Safety Study : Initial safety assessments indicated that DITPA could be administered without severe adverse effects in healthy volunteers .
- CHF Pilot Study : A randomized double-blind comparison demonstrated improvements in diastolic function and reductions in serum triglycerides among CHF patients treated with DITPA .
- Hypercholesterolemia Study : Ongoing studies are exploring the efficacy of DITPA as a lipid-modifying agent, with preliminary results suggesting favorable outcomes on lipid profiles .
Propiedades
IUPAC Name |
3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYMNWUJVKVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040939 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-10-7 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-diiodothyropropionic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIIODOTHYROPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.